N-(3-acetylphenyl)-2-hydroxybenzamide
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Overview
Description
N-(3-acetylphenyl)-2-hydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-hydroxybenzamide typically involves the reaction of 3-acetylphenylamine with salicylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Comparison: N-(3-acetylphenyl)-2-hydroxybenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a hydroxybenzamide moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, while N-(4-acetylphenyl)-4-methylbenzenesulfonamide may exhibit similar antimicrobial activity, the presence of the hydroxybenzamide group in this compound can enhance its potential for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
613653-39-7 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |
InChI Key |
WTWUCUYSVQBWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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